molecular formula C9H7BrO4 B2622381 2-(2-Bromo-4-formylphenoxy)acetic acid CAS No. 428838-49-7

2-(2-Bromo-4-formylphenoxy)acetic acid

Cat. No. B2622381
CAS RN: 428838-49-7
M. Wt: 259.055
InChI Key: PGUJGPKJZJCFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-4-formylphenoxy)acetic acid is a synthetic molecule . It is also known as 4-BROMO-2-FORMYLPHENOXYACETIC ACID .


Molecular Structure Analysis

The molecular formula of 2-(2-Bromo-4-formylphenoxy)acetic acid is C9H7BrO4 . The InChI code is 1S/C9H7BrO4/c10-7-3-6(4-11)1-2-8(7)14-5-9(12)13/h1-4H,5H2,(H,12,13) .


Physical And Chemical Properties Analysis

2-(2-Bromo-4-formylphenoxy)acetic acid is a solid substance . It has a molecular weight of 259.06 .

Scientific Research Applications

  • Synthesis of New Compounds for Biological Activity : The condensation of derivatives of 2-(2-Bromo-4-formylphenoxy)acetic acid has led to the synthesis of new thiazolidin-4-ones and thiazolin-4-ones with anticipated biological activity. These compounds have potential uses in pharmacological applications due to their unique structural properties (Kandeel, 2006).

  • Anti-mycobacterial Agents : Research has shown that phenoxy acetic acid derivatives, synthesized from condensation reactions involving 2-(4-formyl-2-methoxyphenoxy) acetic acid, have demonstrated anti-mycobacterial activities. These compounds were specifically tested against Mycobacterium tuberculosis H37 Rv, indicating their potential use in treating tuberculosis (Yar, Siddiqui, & Ali, 2006).

  • Synthesis of Peptide Derivatives for Bioactivity Screening : A study involved the synthesis of 2-(4-bromo-2-formyl-phenoxy)acetyl amino acid and peptide analogs, which were found to exhibit potent bioactivity against various bacterial and fungal pathogens. This research highlights the potential of these compounds in antimicrobial applications (Dahiya, Pathak, & Kaur, 2008).

  • Antimicrobial Evaluation of Novel Derivatives : A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and evaluated for their antimicrobial activities against several strains of microbes. The results indicated significant activity, showcasing the potential of these derivatives in antimicrobial therapy (Noolvi, Patel, Kamboj, & Cameotra, 2016).

  • Natural Bromophenols with Antioxidant Activity : Research on marine red algae Polysiphonia urceolata revealed the isolation of natural occurring bromophenols, including derivatives of 2-(2-Bromo-4-formylphenoxy)acetic acid, which exhibited significant DPPH radical-scavenging activity. This indicates their potential as natural antioxidants (Li, Li, Ji, & Wang, 2007).

Safety and Hazards

The compound is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary targets of the compound 2-(2-Bromo-4-formylphenoxy)acetic acid are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets within biological systems .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(2-Bromo-4-formylphenoxy)acetic acid are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing its therapeutic potential .

Result of Action

As research progresses, we expect to gain a better understanding of these effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Bromo-4-formylphenoxy)acetic acid. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s behavior .

properties

IUPAC Name

2-(2-bromo-4-formylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c10-7-3-6(4-11)1-2-8(7)14-5-9(12)13/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUJGPKJZJCFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-4-formylphenoxy)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.